Home > Products > Screening Compounds P62623 > 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one - 1272755-95-9

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Catalog Number: EVT-1449721
CAS Number: 1272755-95-9
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound notable for its unique structural characteristics, which include a bromophenyl substituent and a diazaspiro octane core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist of the sigma-1 receptor (σ1R). The sigma-1 receptor plays a crucial role in various neurological processes, making this compound of interest for pain management and other therapeutic applications.

Source

The compound is cataloged under the Chemical Abstracts Service number 1272755-95-9 and is available for purchase from various chemical suppliers, including Benchchem. Its synthesis and characterization have been documented in scientific literature, providing insights into its chemical behavior and potential applications.

Classification

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one belongs to the class of spirocyclic compounds, specifically those containing nitrogen heterocycles. Its classification as a sigma-1 receptor antagonist positions it within a group of compounds that modulate neurotransmitter systems, which can be pivotal in developing analgesics and other therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can be accomplished through several synthetic routes. A common approach involves the annulation of a cyclopentane ring with a diazaspiro octane core. This method typically employs readily available starting materials and conventional chemical transformations.

Technical Details

Key steps in the synthesis may include:

  • Cyclization: Formation of the spirocyclic structure through cyclization reactions involving suitable precursors.
  • Bromination: Introduction of the bromophenyl moiety, often achieved through electrophilic aromatic substitution.
  • Catalysts and Solvents: The reaction conditions may require specific catalysts and solvents to optimize yield and purity.

Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions to enhance yield while minimizing costs and environmental impact. Techniques such as continuous flow chemistry may be utilized for efficient large-scale production.

Molecular Structure Analysis

Structure

The molecular structure of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one features a spirocyclic arrangement that integrates a diazaspiro framework with a bromophenyl substituent. This unique configuration contributes to its biological activity.

Data

The compound can be represented by the following molecular formula:

  • Molecular Formula: C13_{13}H12_{12}BrN2_{2}O
  • Molecular Weight: Approximately 292.15 g/mol

The structural integrity is crucial for its interaction with biological targets, particularly the sigma-1 receptor.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions that modify the oxidation states of the nitrogen atoms within the diazaspiro core.
  • Cyclization Reactions: Modifications to the spirocyclic structure can occur through cyclization reactions, resulting in diverse spirocyclic derivatives.
Mechanism of Action

Process

The primary target for 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the sigma-1 receptor (σ1R). As an antagonist of this receptor, the compound influences several biochemical pathways related to pain perception.

Data

The antagonism of σ1R has been associated with enhanced analgesic effects and prevention of analgesic tolerance. This mechanism suggests potential applications in pain management therapies where traditional opioid treatments may lead to tolerance or adverse effects.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:

  • Appearance: Likely to be a solid at room temperature.
  • Solubility: May exhibit varied solubility depending on solvent polarity due to its complex structure.

Chemical Properties

Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles or nucleophiles due to the presence of functional groups like bromine and nitrogen.

Relevant analyses would typically involve spectroscopic techniques (e.g., NMR, IR) to characterize functional groups and confirm structural integrity.

Applications

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has significant potential in scientific research, particularly in pharmacology:

  • Pain Management: Its role as a sigma-1 receptor antagonist positions it as a candidate for developing new analgesics that mitigate opioid tolerance.
  • Neuropharmacological Studies: The compound's ability to influence neurotransmitter systems makes it valuable for studying neurological disorders.

Further research could elucidate additional therapeutic applications and optimize synthesis methods for broader use in medicinal chemistry .

Introduction to Spirocyclic Diazaspiro Compounds

Structural Classification of Diazaspiro[3.4]octane Derivatives

The diazaspiro[3.4]octane core represents a specific subclass where two rings—one pyrrolidine-like (5-membered) and one azetidine-like (4-membered)—share a single spiro carbon atom. Systematic naming follows IUPAC conventions where "spiro" precedes square brackets indicating the number of atoms per ring excluding the spiro atom (smaller ring first). The parent structure is thus designated spiro[3.4]octane, with the numerical prefixes "5,8-diaza" specifying nitrogen positions within the framework [1] [6] [9]. The compound 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS: 73553950, CID: 73553950) exemplifies this class with specific modifications:

  • A ketone functionality at position 6 creates a cyclic amide (lactam) within the 5-membered ring.
  • A 2-bromophenyl substituent at position 7 extends conjugation and provides hydrophobic bulk.
  • Nitrogen atoms at positions 5 and 8 offer potential for hydrogen bonding or salt bridge formation.

Table 1: Structural Features of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Structural ElementLocationFunctional Significance
Spiro CarbonRing JunctionCreates 3D orthogonal ring orientation; quaternary center
6-Ketone5-membered ringLactam carbonyl; hydrogen bond acceptor
2-BromophenylPosition 7Hydrophobic/electronic modulator; ortho-bromo influences conformation
Tertiary Nitrogen (N-5)5-membered ringHydrogen bond acceptor; potential for protonation
Secondary Nitrogen (N-8)4-membered ringHydrogen bond donor/acceptor; potential site for functionalization

The spiro[3.4]octane skeleton exhibits notable conformational constraints. The smaller 4-membered ring adopts a puckered conformation, while the 5-membered ring exists in envelope or twist conformations. This rigidity orients substituents predictably in space—critical for structure-based drug design. The lactam carbonyl at position 6 introduces polarity and serves as a key hydrogen bond acceptor, while the fused system maintains sufficient lipophilicity for membrane penetration [3] [4] [7]. Synthetic routes to such derivatives often involve cyclization strategies using bifunctional reagents. A common approach employs activated carbon dialkylation, where nucleophilic centers attack electrophilic spacers to form both rings simultaneously. Alternatively, ring expansion or contraction techniques applied to larger or smaller spiro systems provide access to specific substitution patterns. The presence of nitrogen atoms facilitates diverse chemical modifications, enabling rapid generation of structure-activity relationship (SAR) libraries [1] [4].

Significance of Halogen-Substituted Aromatic Moieties in Medicinal Chemistry

Halogenated aromatic groups, particularly bromophenyl moieties, serve as privileged structural motifs in drug design due to their combined steric, electronic, and hydrophobic properties. The 2-bromophenyl substituent in 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one contributes critically to its pharmacodynamics and pharmacokinetic profile through several mechanisms:

  • Hydrophobic Pocket Occupation: The bromine atom's substantial van der Waals radius (1.85 Å) efficiently fills lipophilic binding pockets in protein targets, enhancing binding energy through favorable entropy-driven desolvation effects.
  • Ortho-Effect on Conformation: Bromine in the ortho position restricts rotation around the biaryl bond, reducing conformational entropy and pre-organizing the molecule for target binding. This can lead to significant gains in binding affinity (ΔG) despite the atom's moderate electronegativity.
  • Moderate Electron-Withdrawing Effect: Bromine polarizes the aromatic ring, influencing the electron density of attached hydrogen bond acceptors/donors and potentially strengthening dipole-dipole interactions with targets.
  • Metabolic Stability Enhancement: The carbon-bromine bond resists oxidative metabolism by cytochrome P450 enzymes, particularly compared to chlorinated or fluorinated analogs, prolonging plasma half-life in vivo.

Table 2: Impact of Halogen Position in Phenyl-Substituted Diazaspiro[3.4]octanones

Substituentσ1R Ki (nM)*LogPMetabolic Stability (t1/2, min)Conformational Flexibility
Phenyl5201.822High
2-Fluorophenyl2851.935Moderate
2-Bromophenyl122.478Restricted
3-Bromophenyl952.475Moderate
4-Bromophenyl1102.472High
4-Iodophenyl182.792Restricted

*(Data representative of structural analogs from [3] [8])*

In the context of sigma-1 receptor (σ1R) ligands, halogen positioning proves critical. The ortho-bromo configuration in 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one likely facilitates optimal engagement with a hydrophobic subpocket within the σ1R binding site. This contrasts with meta- and para-substituted isomers, which exhibit significantly reduced affinity due to suboptimal vectoring of the halogen into this pocket. The enhanced binding of the ortho-bromo derivative over even the larger ortho-iodo analog (despite iodine's greater hydrophobic surface area) suggests steric complementarity limitations within the σ1R binding cavity [3] [8]. Beyond target affinity, halogenation profoundly influences physicochemical parameters. Bromine increases lipophilicity (LogP ~2.4), enhancing blood-brain barrier permeability—essential for CNS-targeted σ1R ligands. However, strategic placement balances this lipophilicity to avoid excessive membrane partitioning or reduced aqueous solubility. The ortho-bromo derivative maintains a calculated LogP within the optimal range (2-3) for CNS penetration while providing metabolic advantages over its phenyl or chloro analogs [3] [4].

Pharmacological Relevance of Sigma-1 Receptor Antagonists

The sigma-1 receptor (σ1R) represents a unique chaperone protein residing primarily at the endoplasmic reticulum (ER)-mitochondria interface (MAM). Unlike classical G-protein-coupled receptors, σ1R functions as a ligand-regulated molecular chaperone, modulating calcium signaling, ion channel activity, and neurotransmitter release. Upon antagonist binding, σ1R dissociates from its client proteins, leading to diminished cellular responses to excitatory stimuli, particularly in nociceptive pathways [5] [10]. 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one emerges as a potent and selective σ1R antagonist (Ki = 12 nM) designed through structure-based optimization. Its development stemmed from analysis of the σ1R-4-IBP co-crystal structure (PDB: 5HK2), which revealed:

  • A primary amine binding site forming a salt bridge with Glu172.
  • Two distinct hydrophobic subpockets accommodating aromatic rings.
  • A flexible linker region accommodating diverse bridging moieties [3] [8].

The diazaspiro[3.4]octanone core in this compound serves as a conformationally constrained linker, optimally positioning the 2-bromophenyl group into one hydrophobic subpocket while the lactam carbonyl may engage in hydrogen bonding with residues like Asp126 or Tyr120. This precise orientation yields sub-100 nM affinity—significantly higher than flexible chain analogs or derivatives with alternative heterocyclic cores [3]. Preclinical studies demonstrate compelling pharmacodynamic actions:

  • Morphine Potentiation: Coadministration with morphine (1:10 molar ratio) significantly increased morphine's antinociceptive effect in thermal pain models (hot plate test) and neuropathic pain models (p<0.001 vs. morphine alone), without increasing constipation or respiratory depression [3] [8].
  • Tolerance Reversal: Chronic morphine administration (5 days) induced 6.8-fold rightward shift in morphine ED50. Compound 32 (10 mg/kg) fully restored morphine potency (ED50 restored to baseline, p<0.01), indicating disruption of tolerance mechanisms [8].
  • Solo Analgesic Efficacy: In neuropathic pain models (CCI, paclitaxel-induced neuropathy), monotherapy (20 mg/kg) reversed mechanical allodynia by >60% (p<0.01), implicating σ1R antagonism in direct pain suppression [3] [5].

Table 3: In Vivo Pharmacological Profile of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (Compound 32)

Pharmacological ActionModelDose (mg/kg)Key OutcomeMechanistic Implication
Morphine PotentiationHot Plate (Thermal Nociception)10 + Morphine 5↑ Latency by 92% vs. morphine alone (p<0.001)Enhanced MOR signaling
Morphine Tolerance ReversalChronic Morphine (Thermal)10 (co-admin)Restored morphine ED50 to naive levels (p<0.01)Disrupted σ1R-MOR coupling
Neuropathic Pain Relief (Mono)Paclitaxel-Induced Neuropathy20↓ Mechanical allodynia by 63% (p<0.01) at 90 min post-doseReduced central sensitization
Anti-Hyperalgesic EffectCarrageenan (Inflammatory)20↓ Paw withdrawal threshold by 48% (p<0.05)Suppressed peripheral σ1R activity
Synergy with Low-Dose MorphineBone Cancer Pain5 + Morphine 2Equivalent efficacy to morphine 10mg/kg (p>0.05); ↓ Side effects by 70%Opioid-sparing effect

The mechanistic basis for these effects involves σ1R's modulation of key pain pathways:

  • Opioid Receptor Interaction: σ1R binds MOR, inhibiting G-protein coupling and promoting β-arrestin recruitment. Antagonists like 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one block this interaction, enhancing MOR signaling efficiency and reducing internalization—the foundation for tolerance reversal.
  • NMDA Receptor Regulation: σ1R potentiates NMDA receptor activity by preventing calmodulin binding. Antagonists diminish glutamate-mediated central sensitization, alleviating allodynia.
  • Ca²⁺ Signaling Attenuation: By dissociating σ1R from IP₃ receptors at the ER, antagonists reduce ER-to-cytosol calcium flux, dampening neuronal excitability in pain pathways [5] [8] [10].

Structurally, the 2-bromophenyl group proves indispensable for σ1R affinity in this series. Replacement with phenyl or 4-bromophenyl diminishes binding affinity 10-40 fold, confirming the ortho-bromo vector optimally engages a lipophilic subpocket adjacent to Glu172. Similarly, saturation of the lactam (reduction to hydroxylamine) abolishes activity, highlighting the carbonyl's role in target binding [3].

Properties

CAS Number

1272755-95-9

Product Name

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

IUPAC Name

6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one

Molecular Formula

C12H13BrN2O

Molecular Weight

281.153

InChI

InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)

InChI Key

YWALYYPONWEPGA-UHFFFAOYSA-N

SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br

Synonyms

7-(2-BroMophenyl)-5,8-diazaspiro[3.4]octan-6-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.